di-p-Toluoyl-L-tartaric acid

Catalog No.
S720173
CAS No.
32634-66-5
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-p-Toluoyl-L-tartaric acid

CAS Number

32634-66-5

Product Name

di-p-Toluoyl-L-tartaric acid

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1

InChI Key

CMIBUZBMZCBCAT-HZPDHXFCSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Synonyms

O,O’-Di-p-toluoyl-Lg-tartaric Acid; (2R,3R)-(-)-Di-O-4-toluoyltartaric Acid;(R(R*,R*))-2,3-Bis-[(4-methylbenzoyl)oxy]succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Di-p-Toluoyl-L-tartaric acid is a chiral compound with the molecular formula C20H18O8C_{20}H_{18}O_{8} and a molecular weight of approximately 386.36 g/mol. This compound is a derivative of tartaric acid, featuring two p-toluoyl groups attached to the hydroxyl groups of the tartaric acid backbone. It is primarily recognized for its role as a resolving agent in the separation of racemic mixtures and as a chiral auxiliary in various

  • Chiral recognition: The L-configuration of DTTA allows it to interact selectively with other chiral molecules in asymmetric synthesis [].
  • Functional group interactions: The hydrogen bonding and aromatic character of DTTA could play a role in its interactions with other molecules in material science applications [, ].

Asymmetric Catalysis

DTTA serves as a chiral ligand in asymmetric catalysis, a technique for creating molecules with a specific handedness (enantioselectivity). Its ability to bind to and differentiate between various reaction intermediates allows for the selective synthesis of desired enantiomers. For instance, DTTA has been employed in the asymmetric aldol reaction, a crucial step in the production of various pharmaceuticals and other complex organic molecules.

Material Science

DTTA's properties make it a promising candidate for the development of novel functional materials. Studies have explored its potential use in the creation of:

  • Liquid crystals: DTTA exhibits liquid crystalline behavior, meaning it can transition between different ordered phases. This property could be exploited in the development of new display technologies or optical devices.
  • Metal-organic frameworks (MOFs): DTTA can act as a ligand to coordinate with metal ions, forming MOFs with unique structures and functionalities. These MOFs have potential applications in gas storage, separation, and catalysis.

Analytical Chemistry

DTTA finds use in analytical chemistry due to its ability to form complexes with various metal ions. These complexes can be employed in:

  • Chiral recognition: DTTA can distinguish between different enantiomers of metal ions, enabling the development of selective sensors and separation techniques.
  • Gravimetric analysis: DTTA can precipitate specific metal ions, allowing their quantitative determination through gravimetric analysis, a technique for measuring mass.
, particularly in the context of asymmetric synthesis. It can form diastereomeric salts with racemic amines, which can then be separated based on their differing solubilities. Upon hydrolysis, it can regenerate L-tartaric acid and p-toluic acid. The compound's reactivity is influenced by its functional groups, allowing it to engage in esterification and acylation reactions, which are crucial for synthesizing various chiral compounds .

Research indicates that Di-p-Toluoyl-L-tartaric acid exhibits biological activity primarily through its interactions as a chiral resolving agent. It has been effectively used to separate enantiomers of various pharmaceuticals, thereby enhancing their therapeutic efficacy and reducing potential side effects associated with racemic mixtures. Its role in bio

The synthesis of Di-p-Toluoyl-L-tartaric acid typically involves the reaction of L-tartaric acid with p-toluoyl chloride in the presence of a suitable catalyst. One documented method includes using copper sulfate as a catalyst to facilitate the acylation process. The reaction generally proceeds under controlled conditions to yield high purity products suitable for further applications .

General Reaction Scheme

  • Reactants: L-tartaric acid + p-toluoyl chloride
  • Catalyst: Copper sulfate
  • Conditions: Controlled temperature and stirring
  • Products: Di-p-Toluoyl-L-tartaric acid

Studies on Di-p-Toluoyl-L-tartaric acid reveal its ability to interact with various racemic compounds, forming diastereomeric salts that can be isolated through crystallization techniques. These interactions are pivotal for understanding its efficacy as a resolving agent and its influence on the stereochemical outcomes of reactions involving racemic substrates .

Several compounds share structural or functional similarities with Di-p-Toluoyl-L-tartaric acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Di-p-Toluoyl-D-tartaric acidEnantiomerUsed for resolving D-enantiomers
O,O-Di-p-toluoyl-L-tartaric acidChiral auxiliarySimilar application but different stereochemical properties
Tartaric AcidNatural compoundNon-chiral; serves as a base structure
Benzoyl-L-tartaric acidChiral auxiliaryDifferent acyl group; used similarly in resolution

Di-p-Toluoyl-L-tartaric acid stands out due to its specific p-toluoyl substituents, which enhance its solubility and interaction with certain racemic compounds more effectively than other similar acids .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 14 of 19 companies with hazard statement code(s):;
H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32634-66-5

Wikipedia

(-)-Di-p-toluoyl-L-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: ACTIVE

Dates

Modify: 2023-09-17

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